Cas no 97801-46-2 (2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid)

2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- L-Methionine, N-[(4-fluorophenyl)sulfonyl]-
- N-[(4-fluorophenyl)sulfonyl](methyl)homocysteine
- 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- SR-01000047253
- 97801-46-2
- EN300-07375
- 2-[(4-fluorobenzene)sulfonamido]-4-(methylsulfanyl)butanoic acid
- 2-(4-FLUOROBENZENESULFONAMIDO)-4-(METHYLSULFANYL)BUTANOIC ACID
- SR-01000047253-1
- AKOS001044172
- 2-[(4-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
- AKOS016406764
- Z45637269
-
- Inchi: InChI=1S/C11H14FNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15)
- InChI Key: PAUCQAGPQVWROA-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 307.03482844Da
- Monoisotopic Mass: 307.03482844Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117Ų
- XLogP3: 1.6
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-07375-1.0g |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
97801-46-2 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374623-250mg |
((4-Fluorophenyl)sulfonyl)-l-methionine |
97801-46-2 | 98% | 250mg |
¥2484.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374623-1g |
((4-Fluorophenyl)sulfonyl)-l-methionine |
97801-46-2 | 98% | 1g |
¥5529.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374623-10g |
((4-Fluorophenyl)sulfonyl)-l-methionine |
97801-46-2 | 98% | 10g |
¥29721.00 | 2024-04-23 | |
Enamine | EN300-07375-0.5g |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
97801-46-2 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374623-500mg |
((4-Fluorophenyl)sulfonyl)-l-methionine |
97801-46-2 | 98% | 500mg |
¥4719.00 | 2024-04-23 | |
1PlusChem | 1P01FJ3D-500mg |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
97801-46-2 | 90% | 500mg |
$270.00 | 2024-04-19 | |
1PlusChem | 1P01FJ3D-1g |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
97801-46-2 | 90% | 1g |
$368.00 | 2024-04-19 | |
Enamine | EN300-07375-0.1g |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
97801-46-2 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
Enamine | EN300-07375-0.25g |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
97801-46-2 | 95.0% | 0.25g |
$92.0 | 2025-03-21 |
2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Related Literature
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
2-(4-Fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid: A Comprehensive Overview
2-(4-Fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, with the CAS number 97801-46-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a sulfonamide group with a methylsulfanyl substituent, making it a versatile compound with potential applications in drug design and material science.
The chemical structure of 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is notable for its functional groups. The sulfonamide group (-SO₂-NH-) is known for its stability and ability to form hydrogen bonds, which are crucial in many biological interactions. The methylsulfanyl group (-SMe) adds another layer of complexity, introducing sulfur-based interactions that can influence the compound's reactivity and solubility. These features make the compound a valuable tool in exploring the relationship between chemical structure and biological activity.
Recent studies have highlighted the potential of 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in drug discovery. Researchers have investigated its role as a lead compound in the development of new therapeutic agents. For instance, its ability to modulate enzyme activity has been explored in the context of treating metabolic disorders. The fluorine atom in the benzene ring contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes, a critical property for drug candidates.
In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The sulfonamide group imparts thermal stability, making it a candidate for high-performance polymers. Recent advancements in polymer chemistry have demonstrated how such groups can improve the mechanical properties of materials without compromising their flexibility.
The synthesis of 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves a multi-step process that combines nucleophilic substitution and amide bond formation. These steps require precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these conditions, making the synthesis more efficient and scalable for industrial applications.
From an environmental perspective, understanding the degradation pathways of 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is crucial for assessing its ecological impact. Studies have shown that the compound undergoes microbial degradation under aerobic conditions, with the sulfonamide group being particularly susceptible to enzymatic cleavage. This information is vital for designing sustainable chemical processes that minimize environmental harm.
In conclusion, 2-(4-fluorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, CAS number 97801-46-2, stands as a testament to the diversity and complexity of organic compounds. Its unique structure, combined with recent research findings, positions it as a promising candidate for both pharmaceutical and materials science applications. As research continues to uncover new insights into its properties and potential uses, this compound will undoubtedly play an increasingly important role in various scientific disciplines.
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